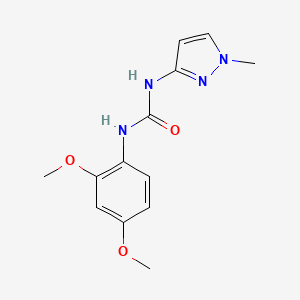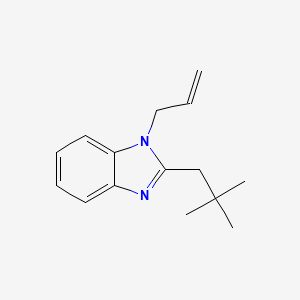![molecular formula C15H15N3O B5881799 N'-[1-(3-aminophenyl)ethylidene]benzohydrazide](/img/structure/B5881799.png)
N'-[1-(3-aminophenyl)ethylidene]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(3-aminophenyl)ethylidene]benzohydrazide, also known as AEBH, is a synthetic compound with potential applications in scientific research. AEBH is a hydrazide derivative of benzaldehyde and has been studied for its potential pharmacological properties.
Mecanismo De Acción
The mechanism of action of N'-[1-(3-aminophenyl)ethylidene]benzohydrazide is not fully understood. It is believed to work by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. N'-[1-(3-aminophenyl)ethylidene]benzohydrazide may also work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N'-[1-(3-aminophenyl)ethylidene]benzohydrazide has been shown to have minimal toxicity in animal models. It has been shown to be well-tolerated and does not cause significant changes in blood chemistry or organ function. N'-[1-(3-aminophenyl)ethylidene]benzohydrazide has also been shown to have minimal side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-[1-(3-aminophenyl)ethylidene]benzohydrazide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It is also stable and has a long shelf-life. N'-[1-(3-aminophenyl)ethylidene]benzohydrazide has minimal toxicity and side effects, making it a good candidate for in vivo studies. However, N'-[1-(3-aminophenyl)ethylidene]benzohydrazide has limitations in terms of its specificity and selectivity. It may not be as effective against certain types of cancer or inflammation.
Direcciones Futuras
There are several future directions for the study of N'-[1-(3-aminophenyl)ethylidene]benzohydrazide. One area of research could focus on improving the specificity and selectivity of N'-[1-(3-aminophenyl)ethylidene]benzohydrazide. Another area of research could focus on developing new analogs of N'-[1-(3-aminophenyl)ethylidene]benzohydrazide with improved pharmacological properties. Additionally, further studies could investigate the potential of N'-[1-(3-aminophenyl)ethylidene]benzohydrazide in combination with other anti-cancer or anti-inflammatory agents. Finally, future studies could investigate the potential of N'-[1-(3-aminophenyl)ethylidene]benzohydrazide in other disease models, such as neurodegenerative diseases or cardiovascular diseases.
Conclusion:
In conclusion, N'-[1-(3-aminophenyl)ethylidene]benzohydrazide is a synthetic compound with potential applications in scientific research. It has been shown to have anti-cancer and anti-inflammatory properties and has minimal toxicity and side effects. N'-[1-(3-aminophenyl)ethylidene]benzohydrazide has several advantages for lab experiments, but also has limitations in terms of its specificity and selectivity. Future research could focus on improving the pharmacological properties of N'-[1-(3-aminophenyl)ethylidene]benzohydrazide and investigating its potential in other disease models.
Métodos De Síntesis
The synthesis of N'-[1-(3-aminophenyl)ethylidene]benzohydrazide involves the reaction of benzaldehyde and hydrazine hydrate in the presence of acetic acid. The resulting product is then reacted with 3-aminophenylethylamine to form N'-[1-(3-aminophenyl)ethylidene]benzohydrazide. The purity of the compound can be confirmed by thin-layer chromatography and melting point determination.
Aplicaciones Científicas De Investigación
N'-[1-(3-aminophenyl)ethylidene]benzohydrazide has been studied for its potential anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. N'-[1-(3-aminophenyl)ethylidene]benzohydrazide has also been studied for its potential anti-inflammatory properties. It has been shown to reduce inflammation in animal models of arthritis and colitis.
Propiedades
IUPAC Name |
N-[(E)-1-(3-aminophenyl)ethylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-11(13-8-5-9-14(16)10-13)17-18-15(19)12-6-3-2-4-7-12/h2-10H,16H2,1H3,(H,18,19)/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQKOFRBXDBPEW-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=C1)C2=CC(=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CC=C1)/C2=CC(=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[1-(3-aminophenyl)ethylidene]benzohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5881717.png)
![1-[2-(2-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5881724.png)

![4-[(4-ethyl-1-piperazinyl)carbonothioyl]-2-methoxyphenol](/img/structure/B5881757.png)


![3-[5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5881793.png)


![ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B5881808.png)
![N'-[(5-nitro-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5881816.png)

![1-[2-(2-allylphenoxy)ethyl]-4-methylpiperazine](/img/structure/B5881830.png)
